molecular formula C16H16O4 B5635256 2-ethoxyphenyl 4-methoxybenzoate CAS No. 685847-79-4

2-ethoxyphenyl 4-methoxybenzoate

Cat. No. B5635256
CAS RN: 685847-79-4
M. Wt: 272.29 g/mol
InChI Key: HBVSSNKOQQGBEZ-UHFFFAOYSA-N
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Description

2-ethoxyphenyl 4-methoxybenzoate is a chemical compound of interest due to its structural and functional properties, which make it relevant in various scientific investigations. The compound has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and crystallization techniques. For instance, a study on the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the use of single-crystal X-ray diffraction for structural analysis, indicating the importance of precise synthesis methods in determining compound properties (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure is crucial in understanding the behavior and potential applications of a compound. The detailed crystal structure analysis reveals the spatial arrangement and bonding interactions within molecules, which are essential for predicting reactivity and stability (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-ethoxyphenyl 4-methoxybenzoate derivatives can lead to various products, depending on the reaction conditions and the presence of other functional groups. Studies on mesomorphic properties of orthopalladated complexes of azobenzene derivatives, including 2-alkoxycarbonyl-4-(4-ethoxyphenylazo)phenyl 4-methoxybenzoates, highlight the compound's potential in creating materials with unique phase transition behavior (Hoshino et al., 1991).

Physical Properties Analysis

The physical properties of 2-ethoxyphenyl 4-methoxybenzoate and its derivatives, such as melting and boiling points, solubility, and crystal structure, are integral to understanding its behavior in different environments and applications. These properties are determined through various analytical techniques, including X-ray crystallography and thermotropic phase transition studies (Hoshino et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the compound's behavior in synthesis, material development, and other applications. Studies on the compound's derivatives provide insights into its potential chemical behavior and applications (Medetalibeyoglu, 2021).

Future Directions

The future directions for the study of “2-ethoxyphenyl 4-methoxybenzoate” could include further exploration of its synthesis, characterization, and potential applications. This could involve studying its reactivity, potential biological activities, and safety profile in more detail .

properties

IUPAC Name

(2-ethoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-19-14-6-4-5-7-15(14)20-16(17)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSSNKOQQGBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301813
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenyl 4-methoxybenzoate

CAS RN

685847-79-4
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685847-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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